1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)-
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Overview
Description
1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- typically involves multi-step organic reactions. The starting materials may include naphthyridine derivatives, which undergo various chemical transformations such as halogenation, amination, and carboxamidation. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction parameters, such as concentration, temperature, and pressure, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for quality control.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine-3-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents.
Quinolines: Another class of heterocyclic compounds with similar biological activities.
Pyridines: Simple heterocyclic compounds that serve as building blocks for more complex molecules.
Uniqueness
1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
156991-99-0 |
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Molecular Formula |
C18H23ClN4O |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
4-chloro-N,N-di(propan-2-yl)-2-(prop-2-enylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C18H23ClN4O/c1-6-9-20-17-14(18(24)23(11(2)3)12(4)5)15(19)13-8-7-10-21-16(13)22-17/h6-8,10-12H,1,9H2,2-5H3,(H,20,21,22) |
InChI Key |
RSJKLFOOZHBURS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC=C |
Origin of Product |
United States |
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